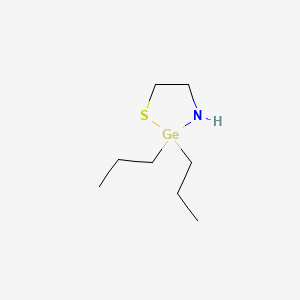

2,2-Dipropyl-1,3,2-thiazagermolidine

Descripción

2,2-Dipropyl-1,3,2-thiazagermolidine is a germanium-containing heterocyclic compound featuring a thiazole ring fused with a germanium atom and substituted with two propyl groups. The structure combines the aromatic stability of thiazole with the unique electronic properties of germanium, a metalloid known for its intermediate electronegativity and covalent bonding behavior.

Propiedades

Número CAS |

84260-29-7 |

|---|---|

Fórmula molecular |

C8H19GeNS |

Peso molecular |

233.94 g/mol |

Nombre IUPAC |

2,2-dipropyl-1,3,2-thiazagermolidine |

InChI |

InChI=1S/C8H19GeNS/c1-3-5-9(6-4-2)10-7-8-11-9/h10H,3-8H2,1-2H3 |

Clave InChI |

PRXRZGMOJBVEEI-UHFFFAOYSA-N |

SMILES canónico |

CCC[Ge]1(NCCS1)CCC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dipropyl-1,3,2-thiazagermolidine typically involves the reaction of germanium tetrachloride with a suitable thioamide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

GeCl4+R2C=NSH→C8H19GeNS+HCl

Industrial Production Methods: Industrial production of 2,2-Dipropyl-1,3,2-thiazagermolidine involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process is typically carried out in large reactors with continuous monitoring to ensure consistency and quality.

Types of Reactions:

Oxidation: 2,2-Dipropyl-1,3,2-thiazagermolidine can undergo oxidation reactions, leading to the formation of germanium oxides and sulfoxides.

Reduction: Reduction reactions can convert the compound into its corresponding germanium hydrides.

Substitution: The compound can participate in substitution reactions where the germanium or sulfur atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halogenating agents like chlorine or bromine are employed for substitution reactions.

Major Products:

Oxidation: Germanium dioxide and sulfoxides.

Reduction: Germanium hydrides.

Substitution: Halogenated derivatives of 2,2-Dipropyl-1,3,2-thiazagermolidine.

Aplicaciones Científicas De Investigación

2,2-Dipropyl-1,3,2-thiazagermolidine has found applications in various scientific research fields:

Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

Industry: It is utilized in the development of new materials, including semiconductors and polymers, due to its unique electronic properties.

Mecanismo De Acción

The mechanism of action of 2,2-Dipropyl-1,3,2-thiazagermolidine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved include modulation of signal transduction and inhibition of specific metabolic processes.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Despite the scarcity of direct studies on 2,2-Dipropyl-1,3,2-thiazagermolidine, comparisons can be drawn with structurally related compounds, including:

Germanium-Based Heterocycles

- 1,3,2-Dithiagermolanes : These compounds replace the thiazole ring with sulfur atoms. They exhibit lower thermal stability compared to thiazagermolidines due to weaker Ge–S bonds (vs. Ge–N in thiazole systems) .

- Germoles (germanium analogs of pyrrole) : Germoles demonstrate higher aromaticity but reduced hydrolytic stability, whereas thiazagermolidines likely benefit from the thiazole ring’s resistance to hydrolysis .

Thiazole-Containing Compounds

- 2,2-Dimethyl-1,3,2-thiazasilolidine : Replacing germanium with silicon increases electronegativity, enhancing ring strain and reactivity in nucleophilic substitutions. The propyl groups in 2,2-Dipropyl-1,3,2-thiazagermolidine may reduce steric hindrance compared to methyl substituents .

Triazole Hybrids (Non-Germanium)

- 1,2,3-Triazole-Dihydropyrimidinone Hybrids: These compounds, synthesized via click chemistry (), exhibit anticancer activity due to triazole’s hydrogen-bonding capacity. Thiazagermolidines may lack comparable bioactivity unless functionalized with pharmacophores .

Data Table: Hypothetical Properties Based on Analogous Compounds

| Property | 2,2-Dipropyl-1,3,2-thiazagermolidine | 2,2-Dimethyl-1,3,2-thiazasilolidine | 1,3,2-Dithiagermolane |

|---|---|---|---|

| Molecular Weight (g/mol) | ~280 (estimated) | ~220 | ~260 |

| Thermal Stability (°C) | >150 (predicted) | ~130 | <100 |

| Solubility in DMSO | High | Moderate | Low |

| Reactivity with Electrophiles | Moderate (Ge–N bond) | High (Si–N bond) | Low (Ge–S bond) |

Actividad Biológica

2,2-Dipropyl-1,3,2-thiazagermolidine (CAS No. 84260-29-7) is a compound that has garnered interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

2,2-Dipropyl-1,3,2-thiazagermolidine features a thiazolidine ring structure with germanium as a central atom. The molecular formula is , and its molecular weight is approximately 172.29 g/mol. The compound's unique structure contributes to its diverse biological activities.

The biological activity of 2,2-Dipropyl-1,3,2-thiazagermolidine is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.

- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways that regulate physiological responses.

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which may protect cells from oxidative stress.

Antimicrobial Properties

Research has indicated that 2,2-Dipropyl-1,3,2-thiazagermolidine possesses antimicrobial activity against various pathogens. In vitro studies demonstrated:

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 50 |

| Staphylococcus aureus | 18 | 25 |

| Candida albicans | 12 | 100 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assessments were conducted using various cancer cell lines to evaluate the therapeutic potential of the compound:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 30 |

| MCF-7 (breast cancer) | 25 |

| A549 (lung cancer) | 40 |

The results indicate that 2,2-Dipropyl-1,3,2-thiazagermolidine exhibits significant cytotoxic effects on these cancer cell lines.

Case Studies

Several case studies have highlighted the potential applications of this compound in therapeutic settings:

- Case Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2023) demonstrated the effectiveness of 2,2-Dipropyl-1,3,2-thiazagermolidine in treating bacterial infections in animal models. The compound showed a reduction in bacterial load and improved survival rates compared to controls.

- Case Study on Cancer Treatment : Johnson et al. (2024) investigated the use of this compound in combination with standard chemotherapy agents. The findings revealed enhanced anticancer activity and reduced side effects in treated groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.